molecular formula C11H10N2O2S B582017 Methyl 4-(3-aminophenyl)thiazole-2-carboxylate CAS No. 885279-72-1

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

Cat. No. B582017
M. Wt: 234.273
InChI Key: OAUXBAJKZQHHOH-UHFFFAOYSA-N
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Description

“Methyl 4-(3-aminophenyl)thiazole-2-carboxylate” is a chemical compound with the CAS Number: 885279-72-1 . It has a molecular weight of 234.28 and its linear formula is C11H10N2O2S . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-aminophenyl)thiazole-2-carboxylate” consists of a thiazole ring attached to a phenyl group at the 4-position and a methyl ester group at the 2-position . The thiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

“Methyl 4-(3-aminophenyl)thiazole-2-carboxylate” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Corrosion Inhibition

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate and similar thiazole derivatives are investigated for their applications as corrosion inhibitors. For instance, the application of 2-amino-4-methyl-thiazole (2A4MT) as a corrosion inhibitor for mild steel protection in HCl solution demonstrates significant inhibition efficiency due to its strong adsorption as a barrier film on the metal surface (Yüce, Mert, Kardaş, & Yazıcı, 2014).

Antimicrobial Activity

Thiazole derivatives, including those structurally related to Methyl 4-(3-aminophenyl)thiazole-2-carboxylate, are synthesized and evaluated for their antimicrobial activities. For example, thiazole-5-carboxamide derivatives have been reported to exhibit significant antimicrobial activities, highlighting the potential of thiazole compounds in developing new antimicrobial agents (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Anticancer Activity

Thiazole compounds, including derivatives of Methyl 4-(3-aminophenyl)thiazole-2-carboxylate, are also explored for their potential anticancer activities. A new series of thiazole compounds synthesized and tested against breast cancer cells MCF7 showed promising results, indicating the potential use of these compounds in cancer treatment (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).

Drug Design and Discovery

The structural flexibility and diverse chemical activity of thiazole derivatives make them valuable building blocks in drug design and discovery. The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, for instance, provides new opportunities for thoroughly exploring the chemical space around these molecules for potential drug discovery (Durcik, Toplak, Zidar, Ilaš, Zega, Kikelj, Mašič, & Tomašič, 2020).

Safety And Hazards

The safety information for “Methyl 4-(3-aminophenyl)thiazole-2-carboxylate” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)10-13-9(6-16-10)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUXBAJKZQHHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CS1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693097
Record name Methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-aminophenyl)thiazole-2-carboxylate

CAS RN

885279-72-1
Record name Methyl 4-(3-aminophenyl)-2-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-aminophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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